N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide
Description
N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazolopyridine moiety fused with an oxane ring, making it a unique and interesting subject for chemical research.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(11-4-3-9-20-10-11)15-7-6-13-17-16-12-5-1-2-8-18(12)13/h11H,1-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELSLSJYAMSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CCNC(=O)C3CCCOC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
For industrial production, the synthesis is scaled up using similar reaction conditions but optimized for larger quantities. This often involves continuous flow reactors to ensure consistent product quality and yield. The use of protective groups during synthesis is also common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and oxane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
What sets N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide apart is its unique combination of a triazolopyridine moiety with an oxane ring. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
